lithium;propylbenzene
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
64740-46-1 |
|---|---|
Molecular Formula |
C9H11Li |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
lithium;propylbenzene |
InChI |
InChI=1S/C9H11.Li/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,1-2,6H2;/q-1;+1 |
InChI Key |
SDPHGBHFBVZLFM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]CCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis Methodologies for Lithiated Propylbenzene
Direct Lithiation of Propylbenzene (B89791)
Direct lithiation involves the removal of a proton directly from the propylbenzene molecule using a strong base. The position of lithiation is highly dependent on the reagents and conditions employed.
Regioselective Benzylic Metallation with Superbases
The use of superbases, such as the Lochmann-Schlosser superbase (a mixture of n-butyllithium and potassium tert-butoxide), has been shown to be effective for the regioselective metallation of propylbenzene at the benzylic position. rsc.orgrsc.org This approach offers a convenient route to benzylically lithiated propylbenzene, which can then be used in subsequent reactions. For instance, the reaction of propylbenzene with a LIC–KOR superbase (where R is an alkyl group) leads to selective deprotonation at the carbon adjacent to the phenyl ring. rsc.orgrsc.org This method has been successfully applied in the synthesis of stilbene (B7821643) derivatives. rsc.orgrsc.org
Influence of Reagent Stoichiometry and Reaction Conditions on Regioselectivity
The stoichiometry of the reagents and the specific reaction conditions, including solvent and temperature, play a crucial role in determining the outcome of the lithiation of propylbenzene. researchgate.net The ratio of the organolithium reagent to any additives, such as potassium alkoxides or diamines like TMEDA (tetramethylethylenediamine), can significantly influence the aggregation state and reactivity of the lithiating agent. uwindsor.caresearchgate.net
For instance, the choice of solvent can affect the stability and reactivity of the organolithium species. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et2O) are commonly used as they can deaggregate the organolithium clusters, increasing their basicity. uwindsor.ca However, these solvents can also undergo cleavage by strong bases, especially at higher temperatures. uwindsor.ca The temperature of the reaction is another critical parameter that can be adjusted to control selectivity.
Interactive Data Table: Influence of Conditions on Propylbenzene Lithiation
| Parameter | Variation | Effect on Regioselectivity |
| Base | n-BuLi | Can lead to a mixture of products without a directing group. |
| s-BuLi | Generally more reactive than n-BuLi. | |
| t-BuLi | A strong, hindered base. | |
| n-BuLi/KOt-Bu (LICKOR) | Promotes benzylic metallation. rsc.orgrsc.org | |
| Solvent | THF | Coordinating solvent, deaggregates organolithiums. uwindsor.ca |
| Diethyl Ether | Less coordinating than THF. uwindsor.ca | |
| Hydrocarbons | Non-coordinating, organolithiums are highly aggregated. uwindsor.ca | |
| Additive | TMEDA | Deaggregates n-BuLi and s-BuLi, increasing reactivity. uwindsor.ca |
| Temperature | Low (-78 °C) | Often used to control reactions and prevent side reactions. uwindsor.ca |
| Room Temperature | Can lead to decomposition or rearrangement in some cases. uwindsor.ca |
Mechanistic Pathways of Benzylic Carbon-Hydrogen Deprotonation
The deprotonation of the benzylic C-H bond is a key step in forming the desired lithiated species. This process is facilitated by the increased acidity of the benzylic protons (pKa ≈ 41) compared to the aromatic ring protons (pKa ≈ 43). uwindsor.ca The stability of the resulting benzylic carbanion is enhanced by resonance delocalization of the negative charge onto the aromatic ring.
The mechanism of deprotonation often involves the formation of a complex between the organolithium reagent and the propylbenzene. In the case of superbases, the potassium cation plays a significant role in enhancing the basicity of the alkyllithium. The reaction is believed to proceed through a transition state where the base abstracts a proton from the benzylic position. rsc.orgmasterorganicchemistry.com The presence of π-coordination between a metal and the phenyl ring can acidify the benzylic protons, facilitating their removal. rsc.org
Lithiation of Substituted Propylbenzene Derivatives
The presence of substituents on the propylbenzene ring can significantly direct the position of lithiation.
Directed ortho-Metallation Strategies
Directed ortho-metallation (DoM) is a powerful technique where a functional group on the aromatic ring, known as a directed metalation group (DMG), directs the lithiation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org This is achieved through coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base for deprotonation of the nearby C-H bond. wikipedia.org A wide range of DMGs have been identified, including amides, carbamates, and methoxy (B1213986) groups. uwindsor.caorganic-chemistry.org
Reductive Lithiation Approaches for Benzylic Organometals
Reductive lithiation offers an alternative pathway to benzylic organometals. researchgate.net This method involves the reductive cleavage of a carbon-heteroatom bond at the benzylic position. Common substrates for this reaction include benzyl (B1604629) halides, benzyl ethers, and benzyl thioethers. researchgate.netresearchgate.net The reaction is typically carried out using an alkali metal, such as lithium, in the presence of an electron carrier like naphthalene. researchgate.net
This approach is particularly useful for generating benzylic organolithium compounds from precursors that might not be suitable for direct deprotonation. The reductive cleavage of a C-O or C-S bond can be a highly efficient process for producing the desired lithiated species. researchgate.netresearchgate.net
Interactive Data Table: Comparison of Reductive Lithiation Precursors
| Precursor Type | Leaving Group | Typical Reagents | Key Features |
| Benzyl Halide | -Cl, -Br, -I | Lithium metal, Aromatic radical-anion | Can be efficient, but side reactions are possible. |
| Benzyl Ether | -OR | Lithium metal, Aromatic radical-anion | Reductive cleavage of the C-O bond. researchgate.net |
| Benzyl Thioether | -SR | Lithium metal, Aromatic radical-anion | Reductive cleavage of the C-S bond. researchgate.net |
Advanced Methods for Organolithium Reagent Generation
Recent progress in chemical synthesis has led to the development of innovative techniques for generating organolithium compounds that are more efficient, safer, and environmentally benign compared to conventional solution-based methods. These advanced approaches are poised to revolutionize the preparation of valuable reagents like lithiated propylbenzene.
Mechanochemical Synthesis Techniques
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in organic synthesis. birmingham.ac.uk This solvent-free approach offers significant advantages, including enhanced reaction rates, higher yields, and simplified work-up procedures. rsc.org Ball milling is a common mechanochemical technique where reactants are placed in a jar with grinding media (balls) and subjected to high-energy collisions. researchgate.net This process can effectively activate metal surfaces and promote reactions that are often sluggish in solution. birmingham.ac.uk
The mechanochemical synthesis of organolithium reagents, such as lithium;propylbenzene, typically involves the direct reaction of an organic halide with lithium metal in a ball mill. rsc.org The intense grinding action continuously cleans the lithium surface, exposing fresh, reactive metal to the halide. This method obviates the need for flammable and hazardous solvents, making the process inherently safer and more sustainable.
While specific experimental data for the mechanochemical synthesis of this compound is not extensively detailed in publicly available literature, research on analogous aryl Grignard reagents provides a strong indication of the reaction's feasibility and the parameters that would require optimization. The following table illustrates a typical approach to optimizing a mechanochemical Grignard reaction, which is analogous to the synthesis of organolithium compounds.
| Entry | Additive (equiv.) | Milling Time (min) | Yield (%) |
|---|---|---|---|
| 1 | None | 60 | <5 |
| 2 | LiCl (1.0) | 60 | 59 |
| 3 | LiBr (1.0) | 60 | 0 |
| 4 | LiI (1.0) | 60 | 5 |
| 5 | LiOH (1.1) | 60 | 80 |
This table is a representative example based on the optimization of a mechanochemical Grignard reaction and is intended to illustrate the potential reaction parameters for the synthesis of lithiated propylbenzene. semanticscholar.org
Generation of Highly Reactive Lithium Metal Sources
The reactivity of lithium metal is highly dependent on its surface area and the presence of passivating oxide layers. Conventional lithium sources, such as wire or shot, often exhibit limited reactivity. The development of methods to generate highly reactive lithium metal has been a significant advancement for the synthesis of organolithium compounds.
One of the most effective methods for preparing highly reactive lithium is through the use of lithium dendrites. These are crystalline, high-surface-area forms of lithium that can be generated by dissolving lithium metal in liquid ammonia (B1221849) and then slowly evaporating the solvent. orgsyn.org This process yields lithium with a significantly larger surface area and a cleaner, more reactive surface compared to commercially available lithium powders. researchgate.net
The enhanced reactivity of lithium dendrites translates to faster and more efficient lithiation reactions, even with less reactive organic halides. orgsyn.org This method holds great promise for the synthesis of this compound, potentially allowing for milder reaction conditions and higher yields. The general procedure involves the in-situ formation of the lithium dendrites followed by the addition of the propylbenzene precursor.
Below is a table summarizing the properties of highly reactive lithium dendrites compared to conventional lithium sources, highlighting their superior characteristics for organometallic synthesis.
| Lithium Source | Relative Surface Area | Relative Reactivity | Preparation Method |
|---|---|---|---|
| Conventional Lithium Powder | 1x | 1x | Commercial |
| Lithium Dendrites | ~100x | ~19x | Liquid Ammonia Dissolution |
This table illustrates the enhanced properties of lithium dendrites, making them a superior choice for the synthesis of organolithium reagents like this compound. orgsyn.orgresearchgate.net
Structural Elucidation and Aggregation Behavior of Lithiated Propylbenzene
Spectroscopic Characterization Techniques for Lithiated Propylbenzene (B89791) Species
Spectroscopic methods are indispensable for elucidating the solution-state and solid-state structures of organolithium reagents. numberanalytics.com These techniques provide detailed insights into the nature of the C-Li bond, the degree of aggregation, and the influence of coordinating solvent molecules.
NMR spectroscopy stands out as a powerful tool for the study of organolithium aggregates in solution. wikipedia.org By analyzing various nuclei, researchers can deduce structural features and dynamic processes.
¹H and ¹³C NMR: These techniques provide information about the carbon-hydrogen framework of the organic part of the molecule. nih.gov The chemical shifts of protons and carbons, particularly those close to the lithium-bearing carbon, are sensitive to the electronic environment and can indicate the degree of charge localization. researchgate.net For instance, in lithiated aromatic compounds, changes in the chemical shifts of the ring protons and carbons compared to the parent arene can reveal the position of lithiation and the extent of charge delocalization. jst.go.jp
⁶Li NMR: The use of the ⁶Li isotope is particularly advantageous for studying organolithium structures. nih.gov The chemical shift of ⁶Li is highly sensitive to its coordination environment and the aggregation state. researchgate.net Furthermore, scalar coupling between ¹³C and ⁶Li (¹J(¹³C,⁶Li)) provides direct evidence of the C-Li bond and can be used to determine the number of lithium atoms bonded to a specific carbon atom, thereby revealing the size of the aggregate (e.g., dimer, tetramer). unt.eduacs.orgscispace.com Dynamic processes, such as the exchange between different aggregate states, can also be monitored by temperature-dependent NMR experiments. scispace.com For example, studies on phenyllithium (B1222949) have used these techniques to identify equilibria between dimeric and tetrameric species in solution. wisc.edu
To illustrate the data obtained from such analyses, the following table presents typical NMR parameters for organolithium compounds, which would be analogous to those sought for lithiated propylbenzene.
| Nucleus | Parameter | Typical Information Gained |
| ¹H | Chemical Shift (δ) | Indicates changes in electron density upon lithiation. |
| ¹³C | Chemical Shift (δ) | Sensitive to the electronic environment around the carbon nucleus; large shifts can occur at the carbanionic center. scispace.com |
| ¹³C, ⁶Li | Coupling Constant (¹J) | Indicates the number of lithium atoms directly bonded to a carbon, revealing the aggregation state (e.g., quintet for a dimer). scispace.com |
| ⁶Li | Chemical Shift (δ) | Highly sensitive to the aggregation state and solvent coordination. researchgate.net |
| ¹H, ⁶Li | HOESY | Determines the proximity of specific protons to lithium atoms, aiding in structural elucidation of solvated complexes. researchgate.net |
This table is a generalized representation of the data used to characterize organolithium compounds.
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers complementary information to NMR by probing the vibrational modes of the molecule. thermofisher.com
For organolithium compounds, the most significant feature is the C-Li stretching frequency, which typically appears in the far-infrared region of the spectrum. fiveable.mepageplace.de The position of this band is indicative of the structure and the nature of the C-Li bond. Studies have shown that the C-Li stretching frequencies are often similar for spectra measured in different phases (solid, solution, gas), suggesting that the fundamental aggregate structures can be retained. pageplace.de For example, FT-IR and Raman have been used to study n-butyllithium hexamers, with spectral features suggesting a structure involving hydrogen bridges. pageplace.de These techniques are also valuable for monitoring reaction progress and detecting impurities. fiveable.mearxiv.org
A study on propylbenzene (the parent hydrocarbon) utilized FT-IR and FT-Raman to assign its fundamental vibrational frequencies, providing a baseline for comparison upon lithiation. longdom.orglongdom.org
| Spectroscopic Technique | Spectral Range (cm⁻¹) | Information Obtained for Organolithiums |
| FT-IR | 4000–400 | Identification of functional groups, monitoring of reactions. fiveable.melongdom.org |
| FT-IR (Far-IR) | < 650 | Detection of characteristic C-Li stretching frequencies. fiveable.me |
| FT-Raman | 4000–100 | Complements FT-IR data, provides information on molecular vibrations, including the C-Li bond. thermofisher.comlongdom.org |
This table provides a general overview of the application of vibrational spectroscopy to organolithium compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 6Li NMR)
Aggregation Phenomena in Organolithium Compounds
A defining characteristic of organolithium reagents is their tendency to self-associate into aggregates in both the solid state and in solution. fiveable.menih.gov This aggregation arises from the electron-deficient nature of lithium and the highly polar C-Li bond, which leads to the formation of multi-center, multi-electron bonds. fiveable.menih.gov The degree of aggregation profoundly influences the reagent's stability and reactivity. numberanalytics.com
Organolithium compounds can exist in various aggregation states, such as monomers, dimers, and higher-order oligomers like tetramers and hexamers. fiveable.menumberanalytics.com The specific state depends on the steric bulk of the organic group, the solvent, and temperature. fiveable.menih.gov
Monomers: Monomeric species are generally considered the most reactive but are often present only in low concentrations, especially in non-polar solvents. numberanalytics.comresearchgate.net They are favored by sterically bulky groups and strongly coordinating solvents. researchgate.net
Dimers: Dimeric structures are common, particularly for aryllithium compounds like phenyllithium in certain solvents. scispace.comwisc.edu They often feature a planar four-membered ring of two lithium and two carbon atoms. scispace.com
Tetramers: Many simple alkyllithiums, such as methyllithium (B1224462) and tert-butyllithium, exist as tetramers with a cubane-type cluster structure where four lithium atoms form a tetrahedron. wikipedia.orgnih.gov
Hexamers: Less sterically hindered alkyllithiums like n-butyllithium often form hexamers in hydrocarbon solvents. wikipedia.orgnih.gov
The equilibrium between these states is dynamic and crucial to the compound's reactivity, as breaking down larger, less reactive aggregates into smaller, more active ones is often a key step in their reactions. numberanalytics.comresearchgate.net
The choice of solvent is critical in organolithium chemistry, as it directly impacts the aggregation state and, consequently, the reactivity. numberanalytics.comnumberanalytics.com
Lewis basic solvents, such as ethers (diethyl ether, tetrahydrofuran (B95107) (THF)) and amines (tetramethylethylenediamine (TMEDA)), coordinate to the lithium atoms. wikipedia.orgnih.gov This solvation process breaks down large oligomers into smaller, more reactive species (deaggregation). nih.govrsc.org For example, hexameric n-butyllithium is deaggregated by THF into tetramers and dimers, while the chelating amine TMEDA can form solvated dimers. wikipedia.org Phenyllithium, which exists as a mix of tetramers and dimers in diethyl ether, is converted completely to dimers by the addition of THF. wisc.edu
This deaggregation generally increases the reactivity of the organolithium reagent by making the carbanionic center more available. numberanalytics.comresearchgate.net However, the relationship is not always straightforward, as the solvent also stabilizes the reactive species. numberanalytics.com In some cases, solvent coordination can stabilize the transition state of a reaction more than the ground state, accelerating the reaction irrespective of changes in aggregation. acs.org Studies on lithium enolates have shown that reactions are significantly slower in poorly coordinating solvents like methyl tert-butyl ether (MTBE) compared to THF, because MTBE is less effective at solvating the lithium cation in the transition state. researchgate.net
X-ray crystallography is the definitive method for determining the solid-state structures of organolithium compounds. nih.govtaylorfrancis.com These studies have revealed the fundamental structural motifs that arise from aggregation.
The core principle is the formation of electron-deficient clusters of lithium atoms, which are capped by the carbanionic centers. nih.gov Common structural arrangements include:
Tetramers: These often adopt a cubane-like structure, with lithium and α-carbon atoms at alternating vertices of a distorted cube. This is observed for methyllithium and tert-butyllithium. wikipedia.orgnih.gov
Hexamers: Found for compounds like n-butyllithium, these structures can be viewed as distorted octahedra of lithium atoms, with carbanions capping several of the triangular faces. wikipedia.orgnih.gov
Polymers and Ladders: In some cases, aggregates can extend into polymeric chains or ladder-like structures, especially for lithium amides in non-coordinating solvents. wikipedia.org Phenyllithium crystallizes as a polymeric chain of dimers. nih.gov
Coordinating ligands, such as THF or TMEDA, are often incorporated into the crystal structure, binding directly to the lithium atoms and resulting in smaller aggregate units, such as solvated dimers or monomers. nih.govnih.govresearchgate.net The precise geometry, including C-Li bond distances and coordination numbers, provides a solid-state benchmark for understanding the more complex equilibria present in solution. scispace.comnih.gov
Reaction Mechanisms and Reactivity of Lithiated Propylbenzene
Fundamental Principles of Organolithium Reactivity
The chemical behavior of lithiated propylbenzene (B89791) is rooted in the nature of the carbon-lithium (C-Li) bond. This bond is highly polarized, with a significant partial negative charge on the carbon atom, making it a potent nucleophile and a strong base. mt.comnumberanalytics.com The reactivity of organolithium compounds is not solely an intrinsic property of the individual molecule but is also heavily influenced by its aggregation state in solution. mt.comnih.gov
Intrinsic Basicity and Nucleophilicity of Lithiated Propylbenzene Species
Organolithium reagents, including lithiated propylbenzene, are characterized by their exceptional basicity, capable of deprotonating a wide array of hydrocarbon compounds. mt.com Their basic strength generally surpasses that of other common bases like lithium amides and Grignard reagents. mt.com This high basicity stems from the significant ionic character of the C-Li bond, which makes the carbanionic carbon highly reactive towards protons. wikipedia.orgnumberanalytics.com
The pKa value of the conjugate acid is a useful measure of the basicity of an organolithium reagent. numberanalytics.com For instance, the basicity of common alkyllithium reagents follows the order: phenyllithium (B1222949) < methyllithium (B1224462) < n-butyllithium < s-butyllithium < t-butyllithium. mt.com This trend is influenced by the stability of the carbanion, with less stable carbanions corresponding to stronger bases.
In addition to being strong bases, organolithium compounds are also potent nucleophiles. wikipedia.orgnumberanalytics.com This nucleophilicity allows them to participate in a variety of carbon-carbon bond-forming reactions, such as additions to carbonyl compounds and alkyl halides. numberanalytics.com However, the distinction between basicity and nucleophilicity is crucial. Basicity is a thermodynamic concept related to the equilibrium position of an acid-base reaction, while nucleophilicity is a kinetic phenomenon, referring to the rate of reaction with an electrophilic center. quora.commasterorganicchemistry.com Steric hindrance around the carbanionic center can significantly impact nucleophilicity without proportionally affecting basicity. masterorganicchemistry.comreddit.com
Lithiation Reaction Mechanism Studies
The formation of lithiated propylbenzene typically involves the deprotonation of a C-H bond in propylbenzene by a strong organolithium base, a process known as lithiation or metalation. mt.com The regioselectivity and efficiency of this reaction are governed by a delicate interplay of kinetic and thermodynamic factors, as well as the presence of additives.
Kinetic vs. Thermodynamic Control in Carbon-Hydrogen Deprotonation
In the deprotonation of an unsymmetrical substrate like propylbenzene, there are multiple C-H bonds that could potentially be abstracted. The product distribution is often determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.org
Kinetic control favors the formation of the product that is formed the fastest, meaning the one with the lowest activation energy. wikipedia.orgmasterorganicchemistry.com In the context of deprotonation, this often corresponds to the removal of the most sterically accessible proton. masterorganicchemistry.com
Thermodynamic control leads to the most stable product, which may not be the one that forms the quickest. wikipedia.orglibretexts.org This requires the reaction to be reversible, allowing for equilibration to the most thermodynamically favored species. masterorganicchemistry.com
Reaction conditions such as temperature play a crucial role in determining which pathway dominates. wikipedia.org Low temperatures generally favor the kinetic product by preventing the reverse reaction from occurring, while higher temperatures allow for equilibrium to be established, favoring the thermodynamic product. libretexts.orglibretexts.org
In the case of propylbenzene, deprotonation can occur at the benzylic position (α to the phenyl ring) or at one of the ortho positions on the aromatic ring. The relative acidity of these protons and the stability of the resulting carbanions will dictate the thermodynamic product. The steric accessibility of these protons will influence the kinetic product.
Role of Lewis Base Additives (e.g., TMEDA) in Lithiation Efficiency
The efficiency and regioselectivity of lithiation reactions can be significantly enhanced by the addition of Lewis basic additives, with N,N,N',N'-tetramethylethylenediamine (TMEDA) being a prominent example. scispace.comcardiff.ac.uk TMEDA is a bidentate ligand that coordinates to the lithium ion, breaking down the organolithium aggregates into smaller, more reactive species, often dimers or monomers. scispace.comcardiff.ac.ukchemicalbook.com
This deaggregation increases the effective concentration of the reactive species and enhances the basicity of the organolithium reagent. mt.com For instance, while n-butyllithium in hydrocarbon solvent is generally not basic enough to deprotonate benzene (B151609), the addition of TMEDA facilitates this reaction to produce phenyllithium. mt.comscispace.comcardiff.ac.uk The TMEDA-complexed organolithium reagent exhibits increased ionic character in the C-Li bond, leading to a more potent base. scispace.comcardiff.ac.uk
The mechanism by which TMEDA enhances reactivity has been a subject of study. It is believed that TMEDA's coordination to the lithium atom not only breaks up aggregates but also polarizes the C-Li bond, making the carbon atom more carbanionic and thus more reactive. scispace.comcardiff.ac.uk
Elucidation of Intermediates and Transition States in Lithiation Pathways
Understanding the precise nature of the intermediates and transition states in lithiation reactions is key to predicting and controlling their outcomes. nih.gov For directed ortho metalation reactions, where a directing metalation group (DMG) on an aromatic ring guides the lithiation to an adjacent position, the mechanism involves the formation of a complex between the organolithium reagent and the heteroatom of the DMG. scispace.comcardiff.ac.uk This pre-lithiation complex brings the base into close proximity to the targeted ortho-proton, facilitating its abstraction.
Computational studies, often using Density Functional Theory (DFT), have been employed to model the energy profiles of lithiation reactions, including the structures of ground states, transition states, and products. nih.gov These studies can provide insights into the geometry of the transition state and the factors that influence the activation energy. For example, rate studies of arene lithiation by n-BuLi/TMEDA mixtures have suggested transition structures with a stoichiometry of [(n-BuLi)2(TMEDA)2(Ar-H)]‡. capes.gov.br
The concept of triple ion pairs (TIP) and separated ion pairs (SIP) has also been proposed to explain changes in selectivity in the presence of certain Lewis bases. nih.gov In this model, the Lewis base can saturate the coordination sphere of the lithium cation, creating a "naked" and highly reactive carbanion. nih.gov The identification of such transient species often requires advanced spectroscopic techniques like rapid-injection NMR. nih.gov
Specific Reaction Pathways Involving Lithiated Propylbenzene
The following subsections explore key transformations where lithiated propylbenzene serves as a pivotal reactant, enabling the formation of new chemical bonds and the synthesis of more complex molecular architectures.
Lithium-halogen exchange is a fundamental and widely used method for the preparation of organolithium compounds, including lithiated propylbenzene derivatives. wikipedia.orgnumberanalytics.com This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic substrate with a lithium atom from an organolithium reagent, such as n-butyllithium (n-BuLi). wikipedia.org The process is a kinetically controlled equilibrium, with the reaction proceeding in the direction that forms the more stable organolithium species. wikipedia.org
The mechanism is generally believed to proceed through a nucleophilic attack of the organolithium reagent on the halogen atom of the aryl halide, forming a transient ate-complex intermediate. wikipedia.orgscribd.com This intermediate then collapses to furnish the new organolithium species (propylphenyllithium) and the alkyl halide byproduct. The rate of exchange is significantly influenced by the nature of the halogen, following the general trend I > Br > Cl. wikipedia.orgscribd.com Aryl fluorides are typically unreactive in this context. wikipedia.org The reaction is often very fast, even at low temperatures, and can be faster than competing processes like nucleophilic addition. wikipedia.org
For halopropylbenzenes, the exchange reaction provides a clean route to the corresponding propylphenyllithium without the side reactions that might occur during direct deprotonation (metalation) of propylbenzene. For instance, reacting 4-bromopropylbenzene with n-butyllithium in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) efficiently yields 4-propylphenyllithium.
Table 1: Illustrative Lithium-Halogen Exchange Reactions for Propylbenzene Derivatives
| Starting Material | Reagent | Product | Typical Conditions | Relative Rate |
| 1-Iodo-4-propylbenzene | n-BuLi | 4-Propylphenyllithium | Diethyl ether, -78 °C | Fastest |
| 1-Bromo-4-propylbenzene | n-BuLi | 4-Propylphenyllithium | Diethyl ether, -78 °C | Fast |
| 1-Chloro-4-propylbenzene | n-BuLi or t-BuLi | 4-Propylphenyllithium | THF, 0 °C to RT | Slow/Requires harsher conditions |
This table is illustrative, based on established principles of lithium-halogen exchange reactivity. wikipedia.orgscribd.com
As strong nucleophiles, organolithium reagents like propylphenyllithium readily participate in nucleophilic addition reactions, particularly with electrophilic carbonyl groups in aldehydes, ketones, and esters. libretexts.org This reaction class is a cornerstone of organic synthesis as it allows for the formation of new carbon-carbon bonds, leading to the construction of more complex molecular skeletons. google.com
In this reaction, the nucleophilic carbon of the lithiated propylbenzene attacks the electrophilic carbonyl carbon of the substrate. This addition breaks the carbonyl π-bond, transferring the electron pair to the oxygen atom and generating a tetrahedral lithium alkoxide intermediate. libretexts.org Subsequent aqueous workup protonates the alkoxide to yield the corresponding alcohol. For example, the reaction of 4-propylphenyllithium with a ketone, such as 1-(3-phenylpropyl)-4-piperidone, results in the formation of a tertiary alcohol after hydrolysis. google.com
The reactivity in these additions is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orgstackexchange.com Aromatic aldehydes, like benzaldehyde, can be slightly less reactive than aliphatic aldehydes because the phenyl ring can donate electron density through resonance, reducing the partial positive charge on the carbonyl carbon. libretexts.orgquora.com
Table 2: Examples of Nucleophilic Addition Reactions with Propylphenyllithium
| Propylphenyllithium Isomer | Electrophile | Intermediate Product (Lithium Alkoxide) | Final Product (After Workup) |
| 4-Propylphenyllithium | 1-(3-Phenylpropyl)-4-piperidone | Lithium salt of 4-hydroxy-4-(4-propylphenyl)-1-(3-phenylpropyl)piperidine | 4-Hydroxy-4-(4-propylphenyl)-1-(3-phenylpropyl)piperidine google.com |
| 4-Propylphenyllithium | Benzaldehyde | Lithium 1-(4-propylphenyl)-1-phenylmethoxide | (4-Propylphenyl)(phenyl)methanol |
| 4-Propylphenyllithium | Acetone | Lithium 2-(4-propylphenyl)propan-2-olate | 2-(4-Propylphenyl)propan-2-ol |
The first entry is a documented example. google.com The subsequent entries are representative examples based on the known reactivity of organolithium reagents.
Transmetalation is a process in organometallic chemistry where a metal from an organometallic compound is exchanged for another metal. Organolithium reagents, including lithiated propylbenzene, are frequently used as starting materials in transmetalation reactions to generate other, often less reactive or more selective, organometallic reagents. chemie-brunschwig.ch This is particularly useful for applications in transition-metal-catalyzed cross-coupling reactions.
Common metals used for transmetalation with organolithiums include zinc, copper, magnesium, tin, and boron. chemie-brunschwig.chthieme-connect.de For instance, reacting propylphenyllithium with a metal salt like zinc chloride (ZnCl₂) or copper(I) cyanide (CuCN) results in the formation of a propylphenylzinc or propylphenylcopper species, respectively. thieme-connect.deuni-muenchen.de
These new organometallic reagents have distinct reactivity profiles compared to the parent organolithium compound. Organozinc reagents (organozincates) are key partners in Negishi cross-coupling reactions, while organocuprates are widely used in conjugate additions and substitution reactions. chemie-brunschwig.ch The transmetalation step allows for a greater tolerance of functional groups in the substrate that would otherwise be incompatible with the highly basic and nucleophilic nature of the organolithium reagent. chemie-brunschwig.ch For example, an arylmagnesium reagent, which can be prepared from an aryllithium, can be transmetalated to a zinc or copper species for subsequent coupling reactions. chemie-brunschwig.chuni-muenchen.de
Table 3: Representative Transmetalation Reactions of Lithiated Propylbenzene
| Organolithium Reagent | Transmetalating Agent | Product Organometallic | Potential Subsequent Reaction |
| 4-Propylphenyllithium | Zinc Chloride (ZnCl₂) | (4-Propylphenyl)zinc chloride | Negishi Cross-Coupling chemie-brunschwig.ch |
| 4-Propylphenyllithium | Copper(I) Cyanide (CuCN) | Lithium di(4-propylphenyl)cuprate | Conjugate Addition / Gilman Coupling |
| 4-Propylphenyllithium | Tri-n-butyltin Chloride (Bu₃SnCl) | (4-Propylphenyl)tri-n-butylstannane | Stille Cross-Coupling |
This table provides illustrative examples based on well-established transmetalation protocols for aryllithium reagents. chemie-brunschwig.chthieme-connect.deuni-muenchen.de
Due to the absence of specific and detailed scientific literature on the chemical compound "lithium;propylbenzene," it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Extensive searches for computational and theoretical studies focusing solely on lithiated propylbenzene did not yield the specific research findings required to address the detailed subsections of the user's request, such as quantum chemical calculations, analysis of its electronic structure, or molecular dynamics simulations.
General information on organolithium compounds or related alkylbenzenes is available, but the strict requirement to focus exclusively on "this compound" and to provide detailed research findings for this specific compound cannot be met with the currently available scientific data. Therefore, the generation of an article with the requested depth and specificity is not feasible.
Computational and Theoretical Studies of Lithiated Propylbenzene
Theoretical Insights into Reactivity and Selectivity
Computational and theoretical chemistry provide powerful tools for understanding the intricate details of chemical reactions at a molecular level. In the context of the lithiation of propylbenzene (B89791), these methods offer profound insights into the factors governing the reaction's reactivity and selectivity. By modeling the quantum mechanical behavior of the molecules involved, researchers can predict reaction outcomes, rationalize experimental observations, and guide the design of more efficient synthetic protocols. The following sections delve into specific theoretical approaches used to study the lithiation of propylbenzene, including the prediction of regioselectivity, the analysis of transition state energies, and the role of electronic effects in the crucial lithium-arene interaction.
Prediction of Regioselectivity in Lithiation Reactions
The lithiation of substituted benzenes can occur at multiple positions, including the ortho, meta, para, and benzylic sites. Predicting the preferred site of reaction, or regioselectivity, is a key challenge that computational chemistry can address. Theoretical models provide a quantitative basis for understanding the directing effects of substituents like the propyl group.
Computational methods for predicting regioselectivity in aromatic substitution reactions have become increasingly sophisticated and accessible. rsc.org Methodologies like RegioSQM, which predicts the regioselectivity of electrophilic aromatic substitutions by calculating proton affinities, have demonstrated high success rates. nih.gov While lithiation is not a simple electrophilic substitution, the underlying principles of stabilizing the intermediate or transition state are central. Quantum mechanics-based workflows can calculate the relative energies of potential intermediates formed by lithiation at different sites. beilstein-journals.org For propylbenzene, the primary competition is between lithiation on the aromatic ring (ortho, meta, para) and at the benzylic position (the carbon adjacent to the ring).
The n-propyl group is generally considered a weak ortho-, para-directing group in electrophilic aromatic substitution reactions due to its electron-donating inductive and hyperconjugation effects. Computational studies can quantify this by calculating the energies of the corresponding lithiated intermediates or the transition states leading to them. The benzylic protons of propylbenzene are also susceptible to deprotonation by strong bases, leading to benzylic metallation. rsc.org The prediction of the major product often depends on the specific reaction conditions and the organolithium reagent used, which can be modeled computationally.
Table 1: Predicted Regioselectivity in the Lithiation of Propylbenzene based on Theoretical Models
| Position | Theoretical Basis for Reactivity | Predicted Outcome |
| Ortho | The inductive effect of the propyl group and potential for coordination of the lithium reagent can stabilize a negative charge. | Kinetically favored ring metallation site under certain conditions. |
| Meta | Generally the least favored position for substitution on an alkyl-substituted benzene (B151609) due to electronic effects. | Predicted to be a minor product. |
| Para | Electronically favored due to the donating effect of the propyl group, but sterically less accessible for some reagents. | Often the thermodynamically favored ring-lithiated product. |
| Benzylic | The resulting benzyl (B1604629) anion is stabilized by resonance with the aromatic ring. | A major product, often favored with strong, non-hindered bases. rsc.org |
These predictions are derived from calculating the relative stabilities of the potential anionic intermediates. The site that forms the most stable anion, or the one that is formed via the lowest energy transition state, is predicted to be the major product.
Understanding Transition State Energies and Reaction Barriers
The rate of a chemical reaction is determined by its activation energy, which is the energy difference between the reactants and the transition state. libretexts.orglibretexts.org The transition state (TS) is a transient, high-energy structure along the reaction coordinate that represents the peak of the energy barrier. libretexts.orglibretexts.org Computational chemistry allows for the explicit calculation of these barriers, providing a quantitative understanding of reaction kinetics.
The calculated transition state energy (often expressed as the Gibbs free energy of activation, ΔG‡) is influenced by several factors:
Electronic Effects : The electron-donating nature of the propyl group affects the stability of the transition state at different ring positions.
Steric Hindrance : The bulk of the propyl group and the organolithium reagent can raise the energy of the transition state for ortho-lithiation compared to para-lithiation.
Solvation : The solvent plays a crucial role in stabilizing charged species, including the organolithium reagent and the transition state. Computational models can include solvent effects to provide more accurate energy barriers. acs.org
Aggregation of the Organolithium Reagent : Organolithium compounds often exist as aggregates (dimers, tetramers, etc.). The deaggregation process and the nature of the reacting species add complexity that can be modeled computationally.
A submerged reaction barrier, where the calculated transition state is lower in energy than the initial reactants, can sometimes be observed, though this may also be a computational artifact requiring careful verification. joaquinbarroso.com Verifying the transition state with an Intrinsic Reaction Coordinate (IRC) calculation is crucial to ensure it correctly connects the reactants and products. joaquinbarroso.com
Table 2: Factors Influencing Transition State Energies in Propylbenzene Lithiation
| Factor | Description | Impact on Reaction Barrier (ΔG‡) |
| Reagent Basicity | A more basic organolithium reagent will generally be more reactive. | Lowers the activation barrier. |
| Steric Hindrance | Increased steric bulk at the reaction site or on the reagent. | Increases the activation barrier. |
| Solvent Polarity | Polar, coordinating solvents (e.g., THF, TMEDA) can break up reagent aggregates and solvate the lithium cation. | Generally lowers the activation barrier by stabilizing the transition state. |
| Electronic Stabilization | Stabilization of the developing negative charge at the transition state by the substrate. | Lowers the activation barrier (e.g., benzylic vs. aryl position). |
By comparing the calculated activation barriers for ortho-, meta-, para-, and benzylic-lithiation, a prediction of the kinetic product distribution can be made. The reaction pathway with the lowest barrier will be the fastest and yield the major product under kinetic control. libretexts.org
Role of π-Electron Density and Molecular Electrostatic Potential in Lithium-Arene Interactions
The initial step in the lithiation of an arene is often the formation of a π-complex, where the lithium cation interacts with the electron-rich π-system of the aromatic ring. nih.gov The nature and strength of this lithium-arene interaction are critical for the subsequent C-H activation step. Computational methods, particularly the analysis of π-electron density and the Molecular Electrostatic Potential (MESP), are invaluable for characterizing this interaction. researchgate.net
The MESP is a three-dimensional map of the electrostatic potential around a molecule, which reveals its electron-rich and electron-poor regions. mdpi.com For aromatic compounds like propylbenzene, the MESP is negative (electron-rich) above and below the plane of the benzene ring, a characteristic feature of the π-electron cloud. researchgate.net The location and magnitude of the most negative potential (the Vmin) are key descriptors; a more negative Vmin indicates a stronger ability to interact with cations like Li+. rsc.org
Theoretical studies show that the interaction energy in cation-π complexes correlates well with the MESP Vmin value of the arene. rsc.org This electrostatics-based approach can predict the most favorable orientation for the initial complexation of the lithium reagent with the propylbenzene molecule, which precedes the bond-breaking and bond-forming steps of the lithiation reaction. mdpi.comrsc.org
Table 3: Correlation of MESP and π-Electron Density with Lithium-Arene Interaction
| Computational Metric | Description | Significance for Lithium-Propylbenzene Interaction |
| π-Electron Density | The distribution of electrons in the π-orbitals of the aromatic ring. | The propyl group enhances the ring's π-electron density, making it a better Lewis base to interact with the Lewis acidic lithium cation. |
| MESP (V) | The electrostatic potential generated by the molecule's electron and nuclear charge distribution. | Provides a map of electrophilic and nucleophilic sites. mdpi.com |
| MESP Minimum (Vmin) | The point of most negative electrostatic potential, typically located above the center of the π-system. rsc.org | The value of Vmin correlates with the strength of the cation-π interaction; a more negative value implies a stronger initial complex. |
| Topological Analysis of MESP | Identification of critical points (e.g., minima, saddle points) in the MESP field. | Helps to precisely locate electron-rich regions like π-bonds and predict the geometry of the initial lithium-arene complex. mdpi.com |
Carbon-Carbon Bond Formation Reactions
The deprotonation of propylbenzene creates a carbanion that is a highly effective nucleophile for constructing new carbon-carbon bonds. This reactivity is fundamental to its utility in synthesizing more complex molecular architectures from simple aromatic precursors.
Lithiated propylbenzene is a key reagent for the synthesis of a variety of substituted aromatic and aliphatic compounds. By reacting the lithiated intermediate with a wide range of electrophiles, functional groups can be introduced at either the benzylic or aromatic positions. The choice of base and reaction conditions dictates the site of lithiation. For instance, n-butyllithium (n-BuLi) in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can facilitate ortho-lithiation, while superbases tend to favor deprotonation at the more acidic benzylic position.
The subsequent reaction of the propylbenzene anion with electrophiles such as alkyl halides, carbonyl compounds (aldehydes and ketones), and epoxides leads to the formation of new C-C bonds, yielding a diverse array of functionalized propylbenzene derivatives.
Table 1: Examples of C-C Bond Formation Reactions with Lithiated Propylbenzene
| Lithiation Position | Electrophile | Product Type |
|---|---|---|
| Benzylic | Alkyl Halide (R-X) | α-Alkylated Propylbenzene |
| Benzylic | Aldehyde (RCHO) | Secondary Alcohol |
| Benzylic | Ketone (R₂C=O) | Tertiary Alcohol |
| Benzylic | Carbon Dioxide (CO₂) | Carboxylic Acid |
| Ortho | Silyl (B83357) Halide (R₃SiCl) | Ortho-silylated Propylbenzene |
| Ortho | Aldehyde (RCHO) | Ortho-substituted Benzyl Alcohol |
Lithiated propylbenzene has been successfully employed in the synthesis of stilbene (B7821643) derivatives. Stilbenes, which feature a 1,2-diphenylethylene core, are significant for their applications in materials science and pharmacology. ethz.ch A convenient route involves the regioselective metallation of propylbenzene at the benzylic position using a superbase, such as a mixture of lithium chloride and potassium tert-butoxide (LIC-KOR). nih.gov The resulting benzylic anion can then undergo a condensation reaction with an aromatic aldehyde. This approach provides a direct method for constructing the stilbene backbone. nih.gov
Furthermore, cascade reactions involving benzylic carbanions and imines can lead to the stereoselective formation of stilbene-type structures, highlighting the versatility of these intermediates in complex molecule synthesis. colab.ws
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov In this process, a functional group on the ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. nih.govuvic.ca While the propyl group itself is not a strong directing group, propylbenzene can be modified to enable efficient ortho-lithiation.
A notable example involves the conversion of n-propylbenzene into an oxazoline (B21484) derivative. The oxazoline group is an effective directing group for lithiation. ntu.edu.sg Treatment with a lithium amide base then selectively removes a proton from the ortho-position, and the resulting lithiated species can be trapped with various electrophiles. This allows for the introduction of functionalities such as silyl, alkyl, and aryl groups specifically at the ortho-position, which can be further elaborated or the oxazoline group can be converted back to a carboxylic acid. ntu.edu.sg
Achieving stereocontrol in reactions involving lithiated propylbenzene is a significant challenge that can be addressed through several advanced strategies. Since the benzylic carbon of propylbenzene is prochiral, its deprotonation and subsequent reaction can generate a new stereocenter.
One primary method involves asymmetric deprotonation using a chiral lithium amide base. iupac.orgnih.gov These bases, derived from chiral amines, can selectively remove one of the two enantiotopic protons at the benzylic position. nih.goviupac.org This creates an enantiomerically enriched propylbenzene carbanion, which can then react with an electrophile to yield a chiral product with predictable stereochemistry.
Another effective strategy is the use of a chiral auxiliary . A chiral group, such as an ortho-sulfinyl group, can be attached to the propylbenzene scaffold. This auxiliary directs the approach of the electrophile to the lithiated benzylic position, resulting in a highly diastereoselective reaction. researchgate.net The auxiliary can then be removed, affording the enantiomerically enriched product. The reaction of benzylic carbanions with chiral N-sulfinylketimines also allows for the creation of new chiral centers with high stereoselectivity. nih.gov
Table 2: Strategies for Stereoselective Functionalization
| Strategy | Description | Key Feature |
|---|---|---|
| Asymmetric Deprotonation | A chiral lithium amide base selectively removes one of the two enantiotopic benzylic protons. | Creates a chiral nucleophile from a prochiral substrate. iupac.orgbham.ac.uk |
| Chiral Auxiliary | A chiral group (e.g., sulfinyl) attached to the aromatic ring controls the stereochemical outcome of the alkylation. | The configuration of the product is determined by the stereochemistry of the auxiliary. researchgate.net |
Ortho-Functionalization of Aromatic Systems
Formation of Other Organometallic Species through Transmetalation
The lithium atom in lithiated propylbenzene can be exchanged for a different metal in a process known as transmetalation. This reaction is synthetically valuable as it generates new organometallic reagents with distinct reactivity profiles. nih.gov For example, reacting lithiated propylbenzene with a metal salt like zinc chloride (ZnCl₂), copper(I) iodide (CuI), or tributyltin chloride (Bu₃SnCl) results in the formation of the corresponding organozinc, organocopper (cuprate), or organotin species. iupac.orgnih.gov
These new organometallic compounds often exhibit greater functional group tolerance and different chemoselectivity compared to the parent organolithium. Organocuprates, for instance, are softer nucleophiles ideal for conjugate addition reactions, while organozinc and organotin reagents are widely used in palladium-catalyzed cross-coupling reactions (e.g., Negishi and Stille couplings). nih.govsoci.org Transmetalation from a hard organolithium to a softer organocuprate can be essential for achieving successful reactions with certain electrophiles, such as in the functionalization of azobenzenes. nih.gov
Role in Polymerization Processes
Organolithium compounds are classic initiators for anionic polymerization. Lithiated aromatic species, structurally related to lithiated propylbenzene, are used to initiate the polymerization of monomers like styrene (B11656), butadiene, and isoprene.
Specifically, di-lithiated initiators prepared from compounds such as 1,3-diisopropenylbenzene (B1663925) can be used to grow polymer chains from both anionic centers simultaneously. This process is advantageous for synthesizing polymers with controlled architectures, such as telechelic polymers (polymers with functional groups at both ends) or triblock copolymers. The resulting polymers initiated by these primary lithium alkyl sites exhibit good thermal stability. While simple mono-lithiated propylbenzene is not typically a primary choice for industrial polymerization, its chemistry is foundational to understanding the behavior of organolithium initiators in these processes. The use of lithium salts can also initiate ring-opening polymerization for producing materials like solid-state electrolytes.
Synthetic Applications of Lithiated Propylbenzene in Organic Chemistry
Anionic Polymerization Initiation
Lithiated propylbenzene (B89791), a term encompassing organolithium compounds such as n-propyllithium (B2647332) and its functionalized derivatives, serves as an effective initiator for the anionic polymerization of vinyl monomers like styrene (B11656). The utility of these initiators lies in their ability to facilitate living polymerizations, particularly in nonpolar hydrocarbon solvents such as benzene (B151609) or cyclohexane. This process allows for the synthesis of polymers with precisely controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-group functionalities.
The mechanism of initiation involves the nucleophilic attack of the propyl carbanion from the organolithium species onto the double bond of a styrene monomer. This addition reaction forms a new, larger organolithium species, the polystyryllithium, which remains active. In hydrocarbon solvents, alkyllithium initiators and the resulting "living" polymer chain ends tend to exist in aggregated states (e.g., dimers, tetramers) uni-bayreuth.de. Polymerization is understood to proceed predominantly through the small fraction of unassociated, monomeric ion-pairs, which are in equilibrium with the dormant aggregated species uni-bayreuth.de. The rate of polymerization is significantly influenced by the solvent, with faster rates observed in more polar environments like tetrahydrofuran (B95107) (THF) compared to nonpolar solvents like benzene uni-bayreuth.de.
Research has particularly focused on functionalized propyllithium initiators to introduce specific chemical groups at the beginning (alpha-end) of the polymer chain. A prominent example is 3-(t-butyldimethylsilyloxy)-1-propyllithium (TBDMSPLi) rsc.orggoogle.com. This initiator contains a silyl-protected hydroxyl group. After the polymerization of styrene is complete, the living polystyryl anion at the end of the chain (the omega-end) can be terminated with an electrophile, such as ethylene (B1197577) oxide, followed by protonation to yield a hydroxyl group. Subsequent deprotection of the silyl (B83357) ether at the alpha-end generates α,ω-dihydroxyl polystyrene, a valuable telechelic polymer rsc.org.
The steric volume of the initiator can also influence the polymerization process. Studies using various mono-lithium based initiators with different steric hindrances have been conducted to understand their effect on polymer microstructure and initiation efficiency rsc.org. While the molecular weight distribution of the resulting polymers often remains narrow (PDI values typically below 1.1), the initiator's structure can affect aggregation states and initiation kinetics rsc.org.
The living nature of these polymerizations is a key advantage, indicated by a linear increase in the number-average molecular weight (Mn) with monomer conversion while maintaining a low PDI mdpi.com. This controlled process enables the synthesis of well-defined homopolymers and block copolymers.
Research Findings on Styrene Polymerization with Propyllithium-Based Initiators
The following table summarizes findings from studies on the anionic polymerization of styrene using functionalized propyllithium initiators. These initiators are designed to introduce functionality and control polymer architecture.
| Initiator | Solvent | Polymerization Conditions | Resulting Polymer (Mn, g/mol) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|---|
| 3-(t-butyldimethylsilyloxy)-1-propyllithium | Cyclohexane | Anionic polymerization of styrene, followed by end-capping. | 9,500 | 1.04 | rsc.org |
| 3-triisopropylsilyloxy-1-propyllithium | Cyclohexane | Used to initiate polymerization of 1,3-butadiene, demonstrating the effect of initiator steric volume. The principle applies to styrene. | Not Reported for Styrene | ~1.1 | rsc.org |
| 3-(N,N-dimethylamino)-1-propyllithium | Hydrocarbon | Mentioned as a developmental functionalized initiator for anionic polymerization. | Not Reported | Not Reported | google.com |
| sec-Butyllithium / t-BuP4 (superbase) | Benzene | Kinetic study showing rate enhancement. Polymerization at 25°C for 6h. | 21,000 (Target: 20,000) | 1.02 | mdpi.com |
Future Directions and Emerging Research Areas
Development of Novel and Controlled Lithiation Protocols
A primary challenge in using lithiated propylbenzene (B89791) is controlling the position of lithiation. The reaction can occur on the benzene (B151609) ring (ortho, meta, or para positions) or at the benzylic carbon of the propyl group. Future research is heavily invested in developing new protocols that offer high regioselectivity.
Key Research Thrusts:
Directing Groups: The use of ortho-directed metalation groups (DMGs) is a well-established strategy where a functional group on the benzene ring coordinates to the lithium atom, directing deprotonation to the adjacent ortho position. uwindsor.ca Future work will likely focus on developing novel, removable, or "traceless" directing groups that expand the scope and practicality of this method.
Kinetic vs. Thermodynamic Control: Research aims to better manipulate reaction conditions (e.g., temperature, solvent, additives) to favor either the kinetically or thermodynamically preferred lithiation product. For instance, benzylic protons are often more acidic, but ortho-lithiation can be kinetically favored under certain conditions. uwindsor.ca
Chiral Ligands: The development of chiral ligands that can induce enantioselectivity in lithiation reactions is a significant frontier. This would allow for the creation of specific stereoisomers, which is crucial in the synthesis of pharmaceuticals and other bioactive molecules. fiveable.meresearchgate.net
Additive Effects: The inclusion of additives like hexamethylphosphoramide (B148902) (HMPA) or tetramethylethylenediamine (TMEDA) can dramatically alter the aggregation state and reactivity of organolithium reagents. wikipedia.orgnih.gov Investigating new additives could unlock novel reactivity and selectivity patterns, potentially overriding traditional directing group effects to achieve lithiation at remote positions. nih.gov
A comparative look at emerging lithiation strategies highlights the trend towards more precise control:
| Lithiation Strategy | Key Feature | Potential Advantage | Research Focus |
| Novel Directing Groups | Removable or traceless directing moieties | Reduces synthetic steps, cleaner reactions | Design of new functional groups with tunable coordinating ability. uwindsor.ca |
| Catalytic Dynamic Resolution | Use of substoichiometric chiral ligands | High enantioselectivity with reduced cost | Development of efficient chiral ligands and understanding interconversion mechanisms. researchgate.net |
| Lewis Base Modulation | Breaking ion pairs with strong Lewis bases (e.g., HMPA) | Access to remote, previously inaccessible C-H bonds | Overcoming traditional site selectivity to functionalize benzylic or other sp3 C-H bonds. nih.gov |
| Mechanochemistry | Solvent-free synthesis using ball-milling | Faster, scalable, and environmentally friendly reagent generation | Optimizing reaction conditions for a wider range of organolithium reagents. hokudai.ac.jp |
Advanced Spectroscopic and Computational Techniques for Reactive Organolithiums
Understanding the structure of reactive intermediates is key to controlling their behavior. Organolithium compounds like lithiated propylbenzene exist in solution not as simple monomers, but as complex aggregates (dimers, tetramers, etc.). wikipedia.orgnih.gov The nature of these aggregates profoundly influences their reactivity.
Emerging Techniques:
Advanced NMR Spectroscopy: Modern nuclear magnetic resonance (NMR) techniques, including 2D methods and the use of different nuclei (¹H, ¹³C, ⁶Li, ⁷Li), are powerful tools for elucidating the solution-state structures of organolithium aggregates. wiley.comnumberanalytics.com These methods can reveal the number of lithium atoms interacting with a carbanion and distinguish between different aggregate forms. wikipedia.org
In-situ FTIR Spectroscopy: Real-time, in-situ Fourier-transform infrared (FTIR) spectroscopy allows chemists to monitor reactions as they happen, even at the very low temperatures required for many organolithium reactions. mt.com This provides direct insight into reaction kinetics, intermediates, and endpoints without disturbing the reaction. mt.com
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to model the structures and energies of different organolithium aggregates and transition states. researchgate.netresearchgate.net These calculations can rationalize experimental observations, such as why a particular isomer is formed, and predict the outcomes of new reaction designs. researchgate.net For instance, computational studies can explore the formation of mixed aggregates, where different organolithium species combine, which can have unique reactivity. nih.gov
Sustainable and Scalable Organolithium Chemistry
Traditional organolithium chemistry often relies on hazardous solvents and requires stringent anhydrous and low-temperature conditions, making it challenging to scale up safely and sustainably. hokudai.ac.jpprinceton.edu
Future-Forward Approaches:
Flow Chemistry: Continuous flow reactors are a transformative technology for organolithium chemistry. acs.orgucc.ie The small reactor volume and high surface-area-to-volume ratio allow for precise temperature control and rapid mixing, which significantly enhances safety when dealing with highly reactive and exothermic reactions. vapourtec.comchemistryviews.org This technology enables the safe use of organolithiums on an industrial scale and can allow for reactions with unstable intermediates that are difficult to handle in traditional batch reactors. okayama-u.ac.jpacs.org
Green Solvents: Research is moving towards replacing traditional hydrocarbon and ether solvents with more environmentally benign alternatives. mdpi.com Ethereal green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored. mdpi.comrsc.org Remarkably, recent studies have shown that some organolithium reactions can be performed in sustainable protic solvents, and even in the presence of air and moisture, challenging decades of conventional wisdom. mdpi.comresearchgate.net
Mechanochemistry: A solvent-free approach using ball-milling has emerged as a highly efficient and scalable method for generating organolithium reagents. hokudai.ac.jp This technique can dramatically reduce reaction times and eliminates the need for large quantities of organic solvents. hokudai.ac.jp
Expanding Applications in Complex Molecule Synthesis and Materials Science
The ultimate goal of developing better organolithium chemistry is to apply it to the creation of valuable molecules and materials. Lithiated propylbenzene and its derivatives are versatile intermediates for forming new carbon-carbon bonds. wikipedia.orgfiveable.me
Emerging Applications:
Complex Molecule Synthesis: Organolithium reagents are essential tools for building the carbon skeletons of complex molecules, including pharmaceuticals and natural products. numberanalytics.comsigmaaldrich.com The development of more selective lithiation protocols will enable more efficient and innovative synthetic routes to new medicines and biologically active compounds. researchgate.netchemistryviews.org
Materials Science: Organolithium compounds are widely used as initiators for anionic polymerization to produce polymers with controlled architectures and specific properties. wikipedia.orgnumberanalytics.com This is crucial for creating advanced materials like elastomers and specialized block copolymers. numberanalytics.com Furthermore, organolithium reagents can be used to functionalize nanomaterials or create precursors for ceramics, opening new avenues in materials design. numberanalytics.com Research into using lithiated aryl compounds, such as those derived from propylbenzene, for the synthesis of specifically designed polysiloxanes is an example of this expanding application. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
